5-Ethyl-6-isopropoxy-5-phenyluracil
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Overview
Description
5-Ethyl-6-isopropoxy-5-phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of ethyl, isopropoxy, and phenyl groups attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isopropoxy-5-phenyluracil typically involves the modification of uracil derivativesThe reaction conditions often involve the use of strong bases such as potassium hydroxide in ethanol, followed by the addition of alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-isopropoxy-5-phenyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 6-position, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-Ethyl-6-isopropoxy-5-phenyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-6-isopropoxy-5-phenyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: Similar structure but with a methyl group instead of an ethyl group.
6-Methoxy-5-phenyluracil: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
5-Ethyl-6-isopropoxy-5-phenyluracil is unique due to the specific combination of ethyl, isopropoxy, and phenyl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
85432-39-9 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-6-propan-2-yloxypyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O3/c1-4-15(11-8-6-5-7-9-11)12(18)16-14(19)17-13(15)20-10(2)3/h5-10H,4H2,1-3H3,(H,16,18,19) |
InChI Key |
CCEXTQVHYYYTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N=C1OC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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